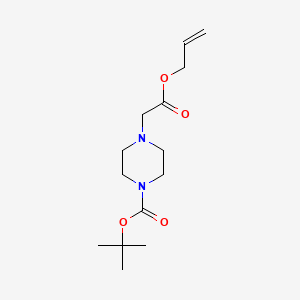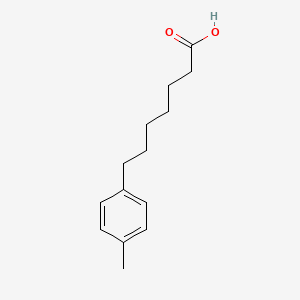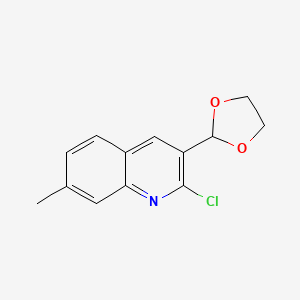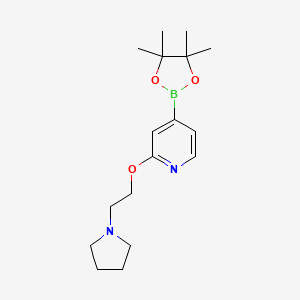
Ethyl 3-oxo-2-phenylsulfanylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxo-2-phenylsulfanylpropanoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group, a ketone group, and a phenylsulfanyl group attached to a propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2-phenylsulfanylpropanoate typically involves the esterification of 3-oxo-2-phenylsulfanylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the product. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-oxo-2-phenylsulfanylpropanoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, alcohols; typically carried out in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Amide or ester derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-2-phenylsulfanylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug design and development. Its unique chemical structure makes it a candidate for the synthesis of novel drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various industrial applications, including the manufacture of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of ethyl 3-oxo-2-phenylsulfanylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, while the ketone and ester groups can influence its reactivity and stability. The exact pathways involved in its mechanism of action can vary depending on the target and the context of its use.
Comparación Con Compuestos Similares
Ethyl 3-oxo-2-phenylsulfanylpropanoate can be compared with other similar compounds, such as:
Ethyl 3-oxo-3-phenylpropanoate: Lacks the phenylsulfanyl group, making it less versatile in certain chemical reactions.
Ethyl 2-oxo-3-phenylpropanoate: Has a different position of the ketone group, which can affect its reactivity and applications.
Ethyl 3-oxo-4-phenylbutanoate: Contains an additional carbon in the backbone, which can influence its physical and chemical properties.
The uniqueness of this compound lies in the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H12O3S |
|---|---|
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
ethyl 3-oxo-2-phenylsulfanylpropanoate |
InChI |
InChI=1S/C11H12O3S/c1-2-14-11(13)10(8-12)15-9-6-4-3-5-7-9/h3-8,10H,2H2,1H3 |
Clave InChI |
RTGJCIWBDBJHEE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C=O)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


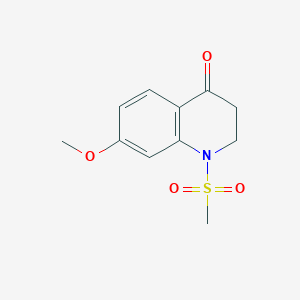
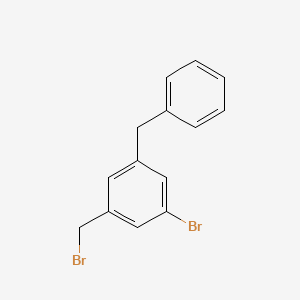
![Cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B13886270.png)
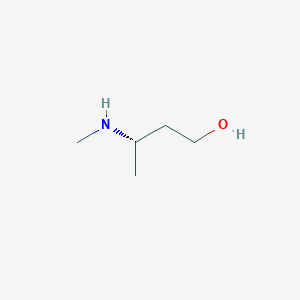


![1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one](/img/structure/B13886297.png)


![6-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13886335.png)
